molecular formula C8H12N2OS B13624310 4-(Oxan-2-yl)-1,3-thiazol-2-amine

4-(Oxan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13624310
M. Wt: 184.26 g/mol
InChI Key: ZUNJLLYOCURGGL-UHFFFAOYSA-N
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Description

4-(Oxan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with an oxane (tetrahydropyran) ring and an amino group at the 2-position. These analogs share a saturated oxygen-containing heterocycle (oxane) fused to the thiazole ring, which may enhance solubility and influence steric interactions compared to purely aromatic substituents. The molecular formula for such compounds is typically C₈H₁₂N₂OS, with a molecular weight of ~184.26 g/mol .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4-(oxan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)7-3-1-2-4-11-7/h5,7H,1-4H2,(H2,9,10)

InChI Key

ZUNJLLYOCURGGL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with an oxane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(Oxan-2-yl)-1,3-thiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Oxan-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-2-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Position

  • Aromatic vs. Heterocyclic Substituents :

    • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine derivatives (e.g., compound 10s in ) exhibit antiproliferative activity against cancer cell lines (IC₅₀ ≈ 0.12–0.35 μM) due to tubulin inhibition . In contrast, oxan-substituted analogs lack direct bioactivity data but may offer improved solubility due to the oxygen-rich oxane ring .
    • 4-(Thiophen-2-yl)-1,3-thiazol-2-amine (compound 50 in ) demonstrates anti-tubercular activity, highlighting the role of sulfur-containing heterocycles in targeting microbial pathways .
  • Substituent Position :

    • 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine (CAS 83558-37-6) differs from the oxan-substituted compound in electronic and steric profiles, with methoxy groups influencing π-π stacking interactions in receptor binding .
    • 5-(Oxan-4-yl)-1,3-thiazol-2-amine (CID 86619050) positions the oxane ring at the 5-position of the thiazole, altering molecular geometry compared to the 4-substituted target compound .

Physicochemical Properties

  • Melting Points: 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine: 180°C .
  • Spectroscopic Data :
    • 1H NMR : Aromatic protons in phenyl-substituted analogs (δ 7.14–7.64 ppm) contrast with oxane ring protons (δ 1–4 ppm) .
    • GC-MS : Molecular ion peaks (e.g., m/z 286.03 for 4-(4-chlorophenyl) derivative) differ from oxan analogs (m/z ~184) .

Toxicity and Stability

  • 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine (CAS 15850-29-0) requires precautionary handling due to undefined hazards .
  • Oxan-substituted compounds may exhibit improved metabolic stability compared to ester/amide derivatives due to ether linkages .

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